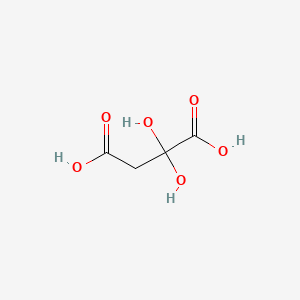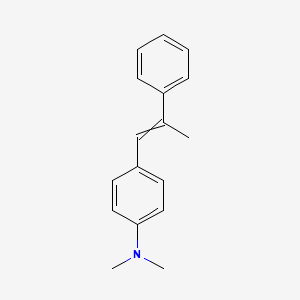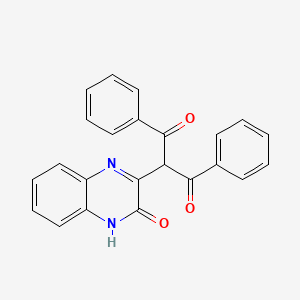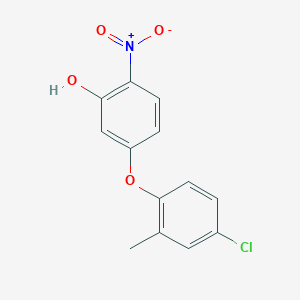
Methyltintris(2-mercaptoethyl nonanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltintris(2-mercaptoethyl nonanoate) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Methyltintris(2-mercaptoethyl nonanoate) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-mercaptoethyl nonanoate) typically involves the reaction of methyltin trichloride with 2-mercaptoethanol and nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Methyltin trichloride+2-mercaptoethanol+nonanoic acid→Methyltintris(2-mercaptoethyl nonanoate)+by-products
Industrial Production Methods
Industrial production of Methyltintris(2-mercaptoethyl nonanoate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltintris(2-mercaptoethyl nonanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can regenerate the thiol.
Applications De Recherche Scientifique
Methyltintris(2-mercaptoethyl nonanoate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Methyltintris(2-mercaptoethyl nonanoate) involves its interaction with biological molecules through its tin center. The compound can bind to proteins and enzymes, altering their function. This interaction is mediated by the thiol groups, which can form covalent bonds with cysteine residues in proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltintris(2-ethylhexyl mercaptoacetate)
- Methyltintris(2-mercaptoethyl octanoate)
- Methyltintris(2-mercaptoethyl decanoate)
Uniqueness
Methyltintris(2-mercaptoethyl nonanoate) is unique due to its specific combination of a methyltin center with 2-mercaptoethyl and nonanoate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
59118-93-3 |
|---|---|
Formule moléculaire |
C34H66O6S3Sn |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
2-[methyl-bis(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-11(12)13-9-10-14;;/h3*14H,2-10H2,1H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
OMEJTPMPMHOZBW-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC)SCCOC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)



![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)


